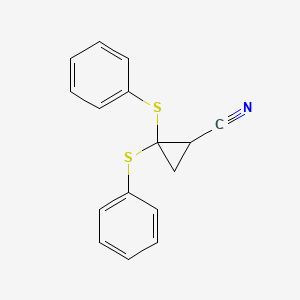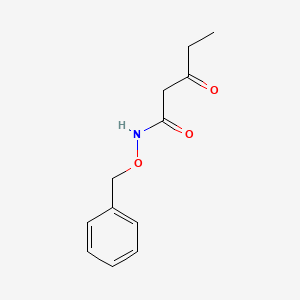
(2-Hydroxyethyl)methylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)methylcarbamodithioic acid is an organic compound with the molecular formula C4H9NOS2 It is characterized by the presence of a hydroxyethyl group, a methyl group, and a carbamodithioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)methylcarbamodithioic acid typically involves the reaction of methyl isothiocyanate with 2-aminoethanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+HOCH2CH2NH2→CH3NHC(S)SCH2CH2OH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxyethyl)methylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioic acids.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)methylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)methylcarbamodithioic acid involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is mediated by the carbamodithioic acid moiety, which can undergo nucleophilic attack by thiol groups.
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the methyl group.
Methylcarbamodithioic acid: Similar structure but lacks the hydroxyethyl group.
Uniqueness: (2-Hydroxyethyl)methylcarbamodithioic acid is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
91308-51-9 |
|---|---|
Molekularformel |
C4H9NOS2 |
Molekulargewicht |
151.3 g/mol |
IUPAC-Name |
2-hydroxyethyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C4H9NOS2/c1-5(2-3-6)4(7)8/h6H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
QXOAYOGFDRZZMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


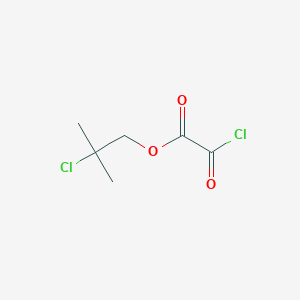
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)

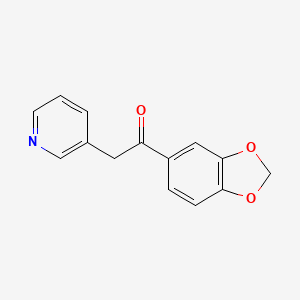

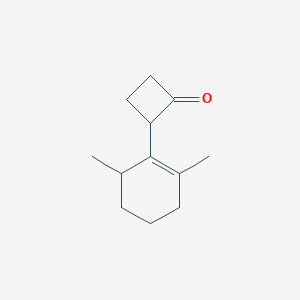
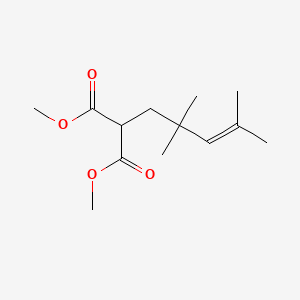
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
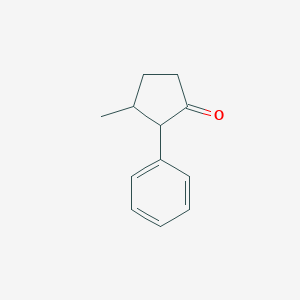


![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
